3,3-Bis(iodomethyl)oxetane

Descripción

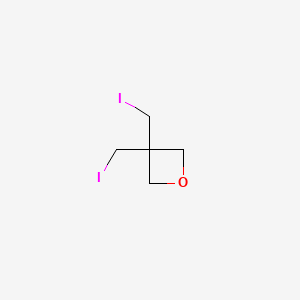

Structure

3D Structure

Propiedades

IUPAC Name |

3,3-bis(iodomethyl)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8I2O/c6-1-5(2-7)3-8-4-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMFTYIUHNPQQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CI)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8I2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00178753 | |

| Record name | Oxetane, 3,3-di(iodomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2402-82-6 | |

| Record name | 3,3-Bis(iodomethyl)oxetane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2402-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxetane, 3,3-di(iodomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002402826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxetane,3-bis(iodomethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxetane, 3,3-di(iodomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis of 3,3 Bis Iodomethyl Oxetane

Precursor Chemistry and Synthetic Pathways

The formation of the 3,3-disubstituted oxetane (B1205548) scaffold is the foundational stage of the synthesis. Various strategies have been developed, with the most common routes originating from readily available starting materials like pentaerythritol (B129877).

Pentaerythritol is a versatile and common precursor for the synthesis of 3,3-disubstituted oxetanes due to its neopentyl core structure. The synthetic approach involves the transformation of pentaerythritol into a derivative containing suitable leaving groups, which then undergoes intramolecular cyclization to form the oxetane ring.

A primary route involves the chlorination of pentaerythritol to yield pentaerythritol trichlorohydrin. This intermediate is then treated with a base, such as sodium hydroxide (B78521), to induce an intramolecular Williamson ether synthesis, resulting in the formation of 3,3-bis(chloromethyl)oxetane (B146354) (BCMO). wikipedia.org This cyclization is a critical step in forming the strained four-membered ether ring. wikipedia.orgacs.org Similarly, brominated intermediates can be used. For example, 2,2-bis(bromomethyl)propane-1,3-diol can be cyclized to afford (3-(bromomethyl)oxetan-3-yl)methanol.

Another pathway starting from pentaerythritol involves its conversion to pentaerythritol tetratosylate. Reaction of this tetratosylate with potassium hydroxide in dimethyl sulfoxide (B87167) (DMSO) can lead to the formation of 3,3-bis(pyrazol-1-ylmethyl)oxetane, demonstrating the utility of tosylates as leaving groups for the cyclization. nih.gov A different approach involves reacting pentaerythritol with diethylcarbonate and potassium hydroxide to produce 3,3-bis(hydroxymethyl)oxetane (BHMO). acs.org This diol can then be further functionalized.

The general scheme for preparing the halogenated precursors from pentaerythritol is a cornerstone for producing 3,3-bis(iodomethyl)oxetane.

Table 1: Synthesis of Oxetane Precursors from Pentaerythritol Derivatives

| Starting Material | Key Intermediate | Product | Reference |

|---|---|---|---|

| Pentaerythritol | Pentaerythritol trichlorohydrin | 3,3-Bis(chloromethyl)oxetane (BCMO) | wikipedia.org |

| Pentaerythritol | Pentaerythritol tetratosylate | 3,3-Bis(pyrazol-1-ylmethyl)oxetane | nih.gov |

| Pentaerythritol | - | 3,3-Bis(hydroxymethyl)oxetane (BHMO) | acs.org |

| 2,2-Bis(bromomethyl)propane-1,3-diol | - | (3-(Bromomethyl)oxetan-3-yl)methanol |

The conversion of the more readily synthesized chloro- or bromo-methyl oxetane precursors into this compound is typically achieved through a halogen exchange reaction. The Finkelstein reaction is the most prominent and efficient method for this transformation. byjus.comwikipedia.org

This reaction involves treating an alkyl chloride or alkyl bromide with a solution of sodium iodide (NaI) in acetone (B3395972). wikipedia.org The mechanism is a classic bimolecular nucleophilic substitution (SN2) reaction where the iodide ion acts as the nucleophile, displacing the chloride or bromide leaving group. byjus.comiitk.ac.in The success of the classic Finkelstein reaction is driven by the differential solubility of the halide salts in the acetone solvent. Sodium iodide is soluble in acetone, whereas the sodium chloride (NaCl) or sodium bromide (NaBr) formed as byproducts are poorly soluble and precipitate out of the solution. wikipedia.org This precipitation shifts the reaction equilibrium towards the formation of the desired alkyl iodide, in this case, this compound, leading to high conversion rates. wikipedia.orgorganic-chemistry.org

The general reaction is as follows: 3,3-Bis(chloromethyl)oxetane + 2 NaI (in acetone) → this compound + 2 NaCl(s) or 3,3-Bis(bromomethyl)oxetane (B1265868) + 2 NaI (in acetone) → this compound + 2 NaBr(s)

This method is highly effective for primary halides, such as the chloromethyl and bromomethyl groups attached to the oxetane ring. wikipedia.org

While pentaerythritol-based routes are common, other strategies exist for constructing the 3,3-disubstituted oxetane ring. These alternative pathways can provide access to a wider variety of substituted oxetanes. chemrxiv.org

One notable method starts from dihydroxyacetone dimer. acs.org This precursor can be converted in four steps to oxetan-3-one, a versatile intermediate. The synthesis involves forming a dimethylketal, followed by monotosylation and an intramolecular cyclization using sodium hydride (NaH) to form the oxetane ring. acs.org Subsequent acidic cleavage of the ketal yields oxetan-3-one, which can be a building block for further derivatization. acs.org

Another general approach is the intramolecular Williamson ether synthesis from various 1,3-diols. acs.org This involves selective activation of one hydroxyl group (e.g., through monotosylation) followed by base-mediated cyclization to form the ether linkage. acs.orgorganic-chemistry.org For example, 1,3-diols can be monotosylated at the less hindered primary alcohol, and subsequent treatment with a base like potassium tert-butoxide or butyllithium (B86547) can yield the cyclized oxetane product. organic-chemistry.org The efficiency of this cyclization can be highly dependent on the substrate. iitk.ac.in

A more specialized method is the fluoroiodination of methylene (B1212753) oxetanes. This reaction can introduce both a fluorine and an iodine atom to the ring, yielding a 3-fluoro-3-iodomethyl oxetane derivative. chemrxiv.org

Catalytic Systems and Reaction Optimization for Monomer Preparation

The efficiency and success of synthesizing this compound depend heavily on the choice of reagents, catalysts, and reaction conditions for both the formation of the oxetane precursor and the final iodination step.

In the context of producing this compound via the Finkelstein reaction, the primary reagents are the halogenated precursor (BCMO or BBMO) and an alkali metal iodide.

Iodide Source : Sodium iodide (NaI) is the classic and most frequently used reagent. wikipedia.org Its high solubility in acetone, compared to the resulting NaCl or NaBr, is key to driving the reaction to completion. wikipedia.orgorganic-chemistry.org

Solvent : Acetone is the traditional solvent of choice for the Finkelstein reaction due to the aforementioned solubility differences. wikipedia.orgiitk.ac.in Other polar aprotic solvents like dimethylformamide (DMF), ethylene (B1197577) glycol, or dimethyl sulfoxide (DMSO) can also be employed. wikipedia.orgiitk.ac.in

Catalysts : The classic Finkelstein reaction itself is typically not catalytic. However, in related halogen exchange reactions, phase-transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide or other lipophilic quaternary onium salts can be crucial, especially when dealing with heterogeneous reaction mixtures, such as using aqueous hydrogen halides instead of alkali metal salts. wikipedia.orgpsu.edu For the synthesis of the BCMO precursor, the thermolysis of the cyclic sulphurous acid ester of pentaerythritol dichlorohydrin can be catalyzed by salt-like organic onium compounds of elements like phosphorus or nitrogen. google.com

Table 2: Key Reagents for the Finkelstein Reaction

| Reagent Type | Example | Role | Reference |

|---|---|---|---|

| Iodide Source | Sodium Iodide (NaI) | Provides the iodide nucleophile | wikipedia.org |

| Solvent | Acetone | Solubilizes NaI, precipitates NaCl/NaBr | wikipedia.orgiitk.ac.in |

| Precursor | 3,3-Bis(chloromethyl)oxetane | Substrate for halogen exchange | wikipedia.org |

| Precursor | 3,3-Bis(bromomethyl)oxetane | Substrate for halogen exchange | sigmaaldrich.comnih.gov |

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Several factors influence the efficiency of the Finkelstein SN2 reaction.

Temperature : The reaction is often carried out at elevated temperatures, for instance, by heating the mixture to reflux in acetone, to increase the reaction rate. iitk.ac.in A typical temperature might be around 100 °C, though this depends on the solvent used. iitk.ac.in

Concentration : Using a large excess of the metal iodide salt can help push the equilibrium towards the product side, in accordance with Le Chatelier's principle. wikipedia.orgorganic-chemistry.org

Leaving Group : The nature of the leaving group on the precursor is important. Bromide is a better leaving group than chloride, so the reaction of 3,3-bis(bromomethyl)oxetane may proceed more readily than that of its chloro-analogue.

Substrate Structure : The Finkelstein reaction works best for primary alkyl halides where steric hindrance is minimal, allowing for efficient backside attack by the nucleophile. wikipedia.org The chloromethyl and bromomethyl groups in the 3-position of the oxetane ring fit this requirement well.

Reaction Time : The time required for complete conversion can range from minutes to several hours, depending on the specific substrate, temperature, and concentrations used. iitk.ac.in Reaction progress is typically monitored by techniques like gas-liquid chromatography (GLC). psu.edu

By carefully controlling these parameters, the halogen exchange reaction can be optimized to efficiently produce high-purity this compound.

Kinetic Investigations of this compound Formation

The synthesis of this compound is most commonly achieved through a halide exchange reaction, specifically the Finkelstein reaction, starting from its chlorinated precursor, 3,3-bis(chloromethyl)oxetane (BCMO). This process involves the substitution of chloride ions with iodide ions. Kinetic studies of this transformation are crucial for optimizing reaction conditions, such as temperature, solvent, and concentration of reactants, to maximize the yield and purity of the final product.

The reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The kinetics of this type of reaction are typically second-order, meaning the rate of the reaction is dependent on the concentration of both the substrate (3,3-bis(chloromethyl)oxetane) and the nucleophile (iodide source, e.g., sodium iodide).

The rate equation for the formation of the mono-iodinated intermediate can be expressed as: Rate = k[BCMO][I⁻]

Where:

k is the rate constant

[BCMO] is the concentration of 3,3-bis(chloromethyl)oxetane

[I⁻] is the concentration of the iodide ion

The subsequent conversion of the mono-iodinated intermediate to the final di-iodinated product follows a similar kinetic profile.

Several factors influence the rate of this SN2 reaction:

Solvent: The choice of solvent is critical. Aprotic polar solvents such as acetone or dimethylformamide (DMF) are typically used. These solvents are capable of dissolving the ionic nucleophile (e.g., NaI) while not solvating the nucleophile so strongly as to hinder its reactivity. Acetone is particularly effective as it precipitates the less soluble sodium chloride, driving the equilibrium towards the products according to Le Châtelier's principle.

Temperature: Increasing the reaction temperature generally increases the reaction rate by providing the molecules with sufficient activation energy to overcome the energy barrier of the reaction. However, excessively high temperatures can lead to side reactions.

Leaving Group: The nature of the leaving group is a key determinant of the reaction rate. In this case, chloride is the leaving group. While iodide is a better nucleophile than chloride, the exchange is facilitated by the precipitation of the resulting metal chloride in a suitable solvent.

Steric Hindrance: The neopentyl-like structure of the 3,3-disubstituted oxetane presents significant steric hindrance around the electrophilic carbon atoms. This steric hindrance can slow down the rate of the SN2 reaction compared to less hindered alkyl halides.

While specific kinetic data for the iodination of BCMO is not extensively published in readily available literature, the kinetics can be inferred from studies of similar SN2 reactions on neopentyl-like structures acs.org. These studies demonstrate that the reaction follows second-order kinetics and is highly dependent on the factors listed above.

Below is a representative data table illustrating the expected effect of reactant concentrations on the initial reaction rate, based on the principles of second-order kinetics.

| Experiment | Initial [BCMO] (mol/L) | Initial [NaI] (mol/L) | Relative Initial Rate |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 1 |

| 2 | 0.2 | 0.1 | 2 |

| 3 | 0.1 | 0.2 | 2 |

| 4 | 0.2 | 0.2 | 4 |

Advanced Polymerization Mechanisms and Kinetics of 3,3 Bis Iodomethyl Oxetane

Cationic Ring-Opening Polymerization (CROP) of Oxetane (B1205548) Derivatives

CROP is the most prevalent and widely utilized method for polymerizing oxetane derivatives. uni-muenchen.de This process is driven by the considerable ring strain energy inherent in the four-membered oxetane ring, which is approximately 107 kJ/mol. radtech.orgutexas.eduradtech.org This high strain energy, comparable to that of highly reactive epoxides (oxiranes), provides a strong thermodynamic driving force for polymerization. radtech.orgbeilstein-journals.org The first commercially successful polymer of this class was poly[3,3-bis(chloromethyl)oxetane], produced via CROP, highlighting the industrial relevance of this polymerization technique for halogenated oxetanes. uni-muenchen.deradtech.org

Initiation Pathways and Active Species Generation

The initiation of CROP involves the formation of a positively charged active species that can attack the monomer. In the case of oxetanes, this active center is a tertiary oxonium ion, formed by the reaction of an initiator with the Lewis basic oxygen atom of the oxetane ring. researchgate.net

However, this stability can also lead to a characteristic induction period, where monomer consumption is initially slow. radtech.org This phenomenon is attributed to the formation of a long-lived tertiary oxonium ion intermediate, which requires sufficient energy to proceed to the propagation step. radtech.org The stability of the oxonium ion is influenced by its structure; embedding the oxonium ion within a fused, tricyclic ring framework can lead to unprecedented stability. researchgate.net While most simple oxonium ions are highly reactive, their stability in the context of polymerization is a key determinant of the reaction's progress. researchgate.nettandfonline.com

A variety of initiators can be used to generate the active oxonium species for oxetane polymerization.

Lewis Acids: Strong electrophilic catalysts, particularly Lewis acids like Boron trifluoride (BF₃), are effective initiators for the polymerization of 3,3-disubstituted oxetanes such as 3,3-bis(chloromethyl)oxacyclobutane. researchgate.netresearchgate.net Often, these systems require a co-initiator, such as trace amounts of water, to generate a protonic acid that initiates the polymerization. researchgate.net The kinetics of BF₃-catalyzed polymerization of BCMO have been found to be first order with respect to the monomer, the catalyst (BF₃), and the co-catalyst (H₂O) when the water-to-catalyst ratio is below 0.5. researchgate.net Other Lewis acids can also promote ring-opening, though care must be taken as some may favor isomerization over polymerization. researchgate.netnih.gov

Onium Salts: Onium salts are a highly efficient class of initiators for cationic polymerization. researchgate.net Salts such as diaryliodonium, sulfonium, and phosphonium (B103445) salts are particularly effective, especially in photoinitiated polymerizations. researchgate.nettuwien.atresearchgate.net These compounds can undergo photolysis to generate strong acids that subsequently initiate polymerization. researchgate.net For instance, triphenylsulphonium hexafluoroantimonate has been used to initiate the photopolymerization of oxetane monomers. radtech.org Allyl-onium salts have also been developed as "addition-fragmentation agents" that can work in conjunction with radical initiators to start a cationic polymerization. scilit.com

Propagation and Chain Growth Dynamics

Following initiation, the polymer chain grows through the sequential addition of monomer units to the active oxonium ion center at the end of the growing chain. This propagation step involves the nucleophilic attack of the oxygen atom of an incoming monomer molecule on one of the α-carbon atoms of the cyclic oxonium ion, leading to the opening of the ring and the regeneration of the active center at the newly added unit.

The reactivity of oxetane monomers in CROP is governed by two primary factors: ring strain and the basicity of the heterocyclic oxygen atom.

The high ring strain energy of the oxetane ring is the primary thermodynamic driving force for polymerization. The release of this strain upon ring-opening makes the process highly favorable. The substitution pattern on the oxetane ring can influence stability, with 3,3-disubstituted oxetanes generally showing high stability toward external nucleophiles. nih.govnih.gov

The oxygen atom in the oxetane ring is Lewis basic, allowing it to be readily protonated or attacked by a carbocation to form the initiating oxonium ion. Oxetanes are considered the most basic of the cyclic ethers, with a pKa value between 2 and 4. utexas.edu This higher basicity compared to epoxides contributes to a lower activation energy during the propagation step, facilitating a more facile reaction. radtech.org

| Cyclic Ether | Ring Size | Ring Strain Energy (kcal/mol) | Reference |

|---|---|---|---|

| Oxirane (Epoxide) | 3 | ~27.3 | beilstein-journals.org |

| Oxetane | 4 | ~25.5 | beilstein-journals.org |

| Tetrahydrofuran (B95107) (THF) | 5 | ~5.6 | beilstein-journals.org |

Kinetic studies of the polymerization of 3,3-bis(chloromethyl)oxetane (B146354) (BCMO) suggest that the rate-determining step is the ring-opening of the tertiary oxonium ion. radtech.org Research has shown that while the initial formation of these oxonium ions can be very fast, the subsequent ring-opening required for propagation can be much slower. radtech.org

| Kinetic Parameter | Finding | Conditions/Notes | Reference |

|---|---|---|---|

| Reaction Order (Monomer) | First Order | With BF₃ catalyst and H₂O/BF₃ ratio < 0.5 | researchgate.net |

| Reaction Order (Catalyst) | First Order | With BF₃ catalyst and H₂O/BF₃ ratio < 0.5 | researchgate.net |

| Reaction Order (Co-catalyst) | First Order | With H₂O as co-catalyst and H₂O/BF₃ ratio < 0.5 | researchgate.net |

| Rate-Determining Step | Ring-opening of the tertiary oxonium ion | Observed after a rapid initial polymerization phase | radtech.org |

| Activation Energy (Overall Rate) | Calculated and compared with α-oxides | Temperature range from -60°C to +20°C | researchgate.net |

Chain Transfer and Termination Processes in CROP

Cationic Ring-Opening Polymerization (CROP) is the primary method for polymerizing oxetane monomers like BIMO. In an ideal living polymerization, chain transfer and termination reactions are absent, allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersity. However, in practice, these side reactions can occur and significantly impact the final polymer structure.

Chain transfer involves the termination of a growing polymer chain and the initiation of a new one. In the context of BIMO polymerization, chain transfer can occur to the monomer, solvent, or impurities. Transfer to the polymer can also happen, leading to branching. The active center, a tertiary oxonium ion, can be transferred to another species, effectively terminating one chain while initiating another.

Termination reactions lead to the irreversible deactivation of the propagating chain end. In CROP of oxetanes, termination can occur through various mechanisms, including reaction with counter-ions, impurities (like water), or functional groups on the polymer backbone. The stability of the cationic propagating species is a critical factor in minimizing termination events.

Polymerization Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of BIMO polymerization govern the rate of reaction, the final conversion, and the properties of the resulting polymer.

Monitoring the progress of polymerization in real-time is essential for understanding the reaction kinetics and controlling the polymer properties. americanlaboratory.com Several techniques are employed for this purpose:

Spectroscopic Methods: Techniques like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can track the disappearance of the monomer and the appearance of the polymer in real-time. mdpi.comresearchgate.net For instance, the characteristic ether linkage absorption in the FTIR spectrum will increase as the polymerization proceeds. Time-domain NMR (TD-NMR) is particularly useful for studying changes in molecular mobility as liquid monomers convert to solid polymers. mdpi.com

Chromatographic Methods: Size-Exclusion Chromatography (SEC) can be used to monitor the evolution of molecular weight and molecular weight distribution throughout the polymerization. researchgate.net

Calorimetry: Differential Scanning Calorimetry (DSC) can be used to follow the heat evolved during the exothermic ring-opening polymerization, providing information about the rate of reaction. mdpi.com

Automated Continuous Online Monitoring of Polymerization (ACOMP): This is a powerful, model-independent method that can simultaneously measure monomer concentration, polymer concentration, molecular weight, and intrinsic viscosity in real-time. americanlaboratory.comfluenceanalytics.com It involves continuous extraction of a small stream from the reactor, which is then diluted and analyzed by a series of detectors, such as UV/Vis spectrometers, light scattering detectors, and viscometers. americanlaboratory.comfluenceanalytics.com

Below is an interactive table summarizing some real-time monitoring techniques:

| Monitoring Technique | Measured Parameter | Information Gained |

| FTIR Spectroscopy | Disappearance of monomer-specific peaks (e.g., C-O-C stretch of the oxetane ring) | Monomer conversion, reaction kinetics |

| NMR Spectroscopy | Changes in chemical shifts corresponding to monomer and polymer | Monomer conversion, polymer microstructure |

| Size-Exclusion Chromatography (SEC) | Molecular weight and its distribution | Chain growth, termination, and transfer events |

| Differential Scanning Calorimetry (DSC) | Heat flow | Rate of polymerization, enthalpy of polymerization |

| ACOMP | Monomer/polymer concentration, Mw, intrinsic viscosity | Comprehensive kinetic and molecular weight data |

Temperature and catalyst concentration are critical parameters that significantly influence the rate of polymerization of oxetanes.

Temperature: Generally, increasing the polymerization temperature increases the reaction rate. semanticscholar.org This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions. semanticscholar.org However, for ring-opening polymerizations, there is an equilibrium aspect to consider. At a certain "ceiling temperature" (Tc), the rate of polymerization equals the rate of depolymerization, and no net polymer formation occurs. wiley-vch.de For most oxetane polymerizations, the ceiling temperature is well above typical reaction temperatures. Excessively high temperatures can also lead to side reactions, such as chain transfer and termination, which can broaden the molecular weight distribution and affect the polymer's properties. semanticscholar.org

The relationship between these parameters can often be described by an Arrhenius-type equation, where the rate constant is a function of temperature and an activation energy.

The primary thermodynamic driving force for the ring-opening polymerization of cyclic monomers like oxetane is the relief of ring strain. wiley-vch.de Oxetane, a four-membered ring, possesses significant ring strain due to bond angle distortion from the ideal tetrahedral angle. The polymerization process involves the cleavage of a C-O bond in the ring and the formation of a linear polyether chain, which is energetically more favorable.

The Gibbs free energy of polymerization (ΔGp) must be negative for polymerization to be thermodynamically favorable. ΔGp is related to the enthalpy (ΔHp) and entropy (ΔSp) of polymerization by the equation: ΔGp = ΔHp - TΔSp.

Enthalpy of Polymerization (ΔHp): For oxetanes, ΔHp is negative, reflecting the release of energy from the strained ring. This is the main driving force for the polymerization.

Entropy of Polymerization (ΔSp): The conversion of small, independent monomer molecules into a long polymer chain results in a decrease in translational and rotational degrees of freedom, leading to a negative ΔSp. wiley-vch.de

Since both ΔHp and ΔSp are negative, the temperature plays a crucial role in determining the sign of ΔGp. At lower temperatures, the favorable enthalpic term dominates, and polymerization is spontaneous. As the temperature increases, the unfavorable entropic term (-TΔSp) becomes more significant, and eventually, at the ceiling temperature (Tc), ΔGp becomes zero, and the polymerization is at equilibrium. wiley-vch.de

Copolymerization Strategies Involving 3,3-Bis(iodomethyl)oxetane

Copolymerization is a versatile strategy to tailor the properties of polymers. By incorporating different monomer units into the polymer chain, properties such as mechanical strength, thermal stability, and energetic performance can be fine-tuned.

Statistical Copolymers: In statistical copolymerization, two or more monomers are polymerized simultaneously, leading to a random distribution of monomer units along the polymer chain. The composition of the resulting copolymer is determined by the feed ratio of the monomers and their respective reactivity ratios. For BIMO, statistical copolymerization with other energetic or non-energetic oxetanes can be employed to modify its properties. For example, copolymerizing BIMO with a more flexible oxetane monomer could improve the mechanical properties of the resulting energetic binder.

Block Copolymers: Block copolymers consist of long sequences (blocks) of one monomer followed by long sequences of another. They are typically synthesized by sequential monomer addition in a living polymerization system. For instance, a living polymerization of BIMO can be initiated, and after the BIMO has been consumed, a second oxetane monomer can be added to grow a second block. This results in an A-B diblock copolymer. Triblock (A-B-A) or multiblock copolymers can also be synthesized. These materials often exhibit microphase separation, leading to unique morphologies and properties, such as thermoplastic elastomers. The synthesis of block copolymers based on substituted oxetanes has been reported, demonstrating the potential for creating materials with controlled architectures and properties. dtic.mil

Copolymerization with Other Cyclic Ethers (e.g., Tetrahydrofuran, Epoxides)

The cationic ring-opening polymerization of 3,3-bis(halomethyl)oxetanes, including the iodo-derivative, can be effectively extended to copolymerization with other cyclic ethers such as tetrahydrofuran (THF) and various epoxides. This approach allows for the synthesis of copolymers with tailored properties, combining the characteristics of both monomer units.

Copolymerization with Tetrahydrofuran (THF):

The cationic copolymerization of 3,3-disubstituted oxetanes with THF has been a subject of detailed kinetic and mechanistic studies. For instance, the copolymerization of 3,3-bis(chloromethyl)oxetane (BCMO), a close analog of this compound, with THF demonstrates the formation of copolymers whose structure is heavily influenced by reaction conditions. When the copolymerization is conducted above the ceiling temperature of THF and with a large excess of THF in the monomer feed, highly ordered copolymers can be produced. The propagation involves the attack of the monomer on a tertiary oxonium ion growing end. wikipedia.org Studies on analogous systems like 3,3-bis(chloromethyl)oxacyclobutane have explored this process, leading to the synthesis of triblock copolymers with THF. acs.org

Copolymerization with Epoxides:

Epoxides are frequently used as comonomers with oxetanes in photoinitiated cationic polymerization to enhance reaction rates and conversion. The higher basicity of the oxygen atom in the oxetane ring compared to that in epoxides influences the polymerization kinetics. radtech.org However, the initiation of oxetane polymerization can be sluggish. The addition of highly reactive epoxy comonomers can serve as a "kick-starter" for the polymerization process. radtech.org For example, copolymerizing an oxetane with diglycidylether of bisphenol A (DGEBA) has been shown to significantly improve the conversion of the oxetane monomer. radtech.org This is attributed to the rapid initial ring-opening of the epoxide, which then facilitates the subsequent, more rapid polymerization of the oxetane. radtech.org This synergistic effect is crucial in applications requiring fast curing times, such as in coatings and adhesives. radtech.orgrsc.org

Impact of Comonomer Ratios on Polymer Architecture

The ratio of comonomers in the feed is a critical parameter that dictates the final architecture and properties of the resulting copolymer. It influences the sequence distribution of monomer units along the polymer chain, which in turn affects characteristics like crystallinity, melting temperature, and mechanical strength. nih.govresearchgate.net

In the case of the copolymerization of 3,3-bis(chloromethyl)oxetane (BCMO) with an excess of THF, the limiting composition of the copolymer approaches a 2:1 ratio of THF to BCMO units. This suggests a penultimate unit effect, where the nature of the second-to-last monomer unit on the growing chain influences the addition of the next monomer. The bulky chloromethyl groups (and by extension, the even bulkier iodomethyl groups) are thought to be responsible for this influence, which appears to be more electronic than steric in nature.

In contrast, less bulky substituted oxetanes, such as 3,3-dimethyloxetane, form alternating copolymers with a 1:1 composition under similar conditions. This highlights the significant role that the substituents on the oxetane ring play in determining the final polymer microstructure. By carefully controlling the monomer feed ratio, it is possible to tune the polymer from a random copolymer to a more ordered or block-like structure.

The following table summarizes the effect of comonomer ratios on polymer composition for different oxetane monomers when copolymerized with excess THF.

| Oxetane Monomer | Substituent Bulk | Limiting Copolymer Composition (THF:Oxetane) | Observed Polymer Architecture |

| 3,3-dimethyloxetane | Low | 1:1 | Alternating |

| 3,3-bis(fluoromethyl)oxetane | Medium | 1:1 | Alternating |

| 3,3-bis(chloromethyl)oxetane | High | 2:1 | Ordered (Penultimate Effect) |

This data is based on studies of oxetane analogs and is predictive for this compound systems.

Control over Molecular Weight and Polymer Dispersity in Poly(this compound) Systems

Achieving control over the molecular weight (MW) and minimizing the polymer dispersity index (PDI) are essential for producing materials with predictable and consistent properties. In the cationic ring-opening polymerization (CROP) of oxetanes, several factors influence these parameters, including the choice of initiator, monomer concentration, and reaction conditions.

CROP is the preferred method for polymerizing energetic cyclic ethers like substituted oxetanes, as it can offer improved molecular weight control and narrower PDI compared to other methods. uni-muenchen.de However, the polymerization of 3,3-bis(halomethyl)oxetanes can be complex. Studies involving 3,3-bis(chloromethyl)oxacyclobutane have shown that while high conversions can be achieved, the molecular weights may be limited under certain conditions. researchgate.net The rate-determining step is often the ring-opening of the stable tertiary oxonium ion intermediate, which can have a long lifetime and slow the subsequent polymerization, affecting MW control. radtech.org

The choice of initiating system is crucial. While strong acids can initiate polymerization, they may also lead to unreactive secondary oxonium ions. wikipedia.org Lewis acids and super acids are often more effective. wikipedia.org For certain vinyl monomers, controlled cationic polymerization has been achieved even in aqueous media using specific Lewis acids like Ytterbium triflate, which can generate polymers with narrow molecular weight distributions and molecular weights that increase proportionally with monomer conversion. cmu.edu The application of such controlled or "living" polymerization techniques to this compound could provide a pathway to precisely tailor the molecular weight and achieve a low PDI.

The table below outlines key factors influencing molecular weight and dispersity in the polymerization of substituted oxetanes.

| Factor | Influence on Molecular Weight (MW) & Dispersity (PDI) | Rationale |

| Initiator System | High | The stability of the initiator and the nature of the propagating species (e.g., tertiary oxonium ion) directly impact initiation efficiency and termination/transfer reactions. radtech.orguni-muenchen.de |

| Monomer/Initiator Ratio | High | In a controlled or living polymerization, the number-average molecular weight is directly proportional to the initial monomer-to-initiator ratio. |

| Comonomer Addition | Medium | The presence of a comonomer can alter the reaction kinetics and catalytic activity, which in turn can affect the final molecular weight of the copolymer. nih.gov |

| Reaction Temperature | Medium | Temperature affects the rates of propagation, termination, and chain transfer, thereby influencing the final MW and PDI. |

Post Polymerization Modification and Functionalization of Poly 3,3 Bis Iodomethyl Oxetane

Strategies for Tailoring Polymer Properties via Pendant Iodomethyl Groups

The iodomethyl groups on the poly(3,3-bis(iodomethyl)oxetane) backbone are excellent substrates for a range of post-polymerization modifications. The carbon-iodine bond is relatively weak and susceptible to both nucleophilic attack and homolytic cleavage, making it a versatile precursor for diverse functionalization pathways. These strategies allow for the introduction of a wide array of chemical moieties, thereby enabling precise control over the final properties of the polymer, such as solubility, thermal stability, and energetic performance.

Nucleophilic substitution is a primary and highly effective method for the functionalization of poly(this compound). The iodide ion is an excellent leaving group, facilitating the reaction with a wide range of nucleophiles. This approach allows for the direct replacement of the iodine atoms with various functional groups, leading to significant alterations in the polymer's properties. While direct studies on poly(this compound) are limited in publicly accessible literature, extensive research on its chloro and bromo analogues provides a strong basis for understanding these transformations.

Table 1: Representative Conditions for Azidation of Poly(3,3-bis(halomethyl)oxetane)s

| Starting Polymer | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Outcome | Reference |

|---|---|---|---|---|---|---|

| Poly(3,3-bis(bromomethyl)oxetane) | Sodium Azide (B81097) | Cyclohexanone (B45756) | 115 | 6 | Near-complete azidation | researchgate.net |

| Poly(3,3-bis(chloromethyl)oxetane) | Sodium Azide | Alkaline Solution | Not specified | Not specified | Formation of BAMO monomer | wikipedia.org |

This table is based on data for analogous halo- and tosyl-substituted oxetane (B1205548) polymers due to a lack of specific data for the iodo- derivative.

Thiol-ene chemistry is a powerful and versatile "click" reaction that can be utilized for polymer functionalization. nih.govnih.gov This reaction typically involves the radical-mediated addition of a thiol to a carbon-carbon double bond. For this to be applicable to poly(this compound), a two-step process would be necessary. First, the iodomethyl groups would need to be converted to moieties containing a double bond, for example, through an elimination reaction or substitution with an alkene-containing nucleophile. Subsequently, the thiol-ene reaction could be employed to introduce a wide range of functionalities, as the reaction is tolerant of many functional groups and proceeds with high efficiency under mild conditions, often initiated by UV light. nih.govnih.gov This method allows for the incorporation of diverse chemical groups, enabling the tailoring of polymer properties for applications such as biocompatible materials and advanced composites. nih.govbeilstein-journals.org

The aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. frontiersin.org Similar to the thiol-ene reaction, direct application to poly(this compound) would require prior modification of the iodomethyl groups to introduce a Michael acceptor functionality. This could be achieved by substituting the iodide with a nucleophile containing an acrylate (B77674) or similar moiety. Once the polymer is equipped with these acceptor groups, aza-Michael addition can be used to introduce primary or secondary amines, leading to materials with altered polarity, hydrophilicity, and potential for further functionalization. nih.govrsc.orgresearchgate.net The reaction is known for its high yields and mild reaction conditions, making it a suitable strategy for post-polymerization modification. frontiersin.orgdaneshyari.com

The carbon-iodine bond in the iodomethyl side chains is susceptible to homolytic cleavage upon exposure to heat or UV light, generating a primary alkyl radical on the polymer backbone and an iodine radical. This reactivity opens avenues for radical-mediated functionalization. The generated polymer radical can participate in various reactions, such as atom transfer radical addition (ATRA) or reaction with radical scavengers, to introduce new functional groups. For instance, the polymer radical could be trapped by molecules with reactive double bonds, leading to the formation of new carbon-carbon bonds and the incorporation of a wide range of functionalities. While specific studies on poly(this compound) are scarce, the principles of radical chemistry on alkyl iodides are well-established and suggest that this is a viable, albeit less explored, route for modifying this polymer. acs.org

Orthogonal functionalization, where multiple, distinct chemical reactions can be performed on the same molecule without interfering with each other, is a highly desirable strategy for creating complex, multifunctional polymers. nih.govrsc.org "Click" chemistry, a set of reactions known for their high efficiency, selectivity, and mild reaction conditions, is a cornerstone of orthogonal functionalization. nih.gov

For poly(this compound), a powerful orthogonal approach would be to first convert the iodomethyl groups into azido (B1232118) groups via nucleophilic substitution, as described in section 4.1.1.1. The resulting azido-functionalized polymer can then undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a prime example of click chemistry, with a variety of alkyne-containing molecules. tu-dresden.de This allows for the attachment of a vast array of functionalities, including biomolecules, fluorescent tags, or other polymers. The high specificity of the CuAAC reaction ensures that only the azide and alkyne groups react, leaving other functional groups intact. nih.gov This modular approach provides a powerful platform for the design of highly sophisticated materials based on the poly(this compound) scaffold. nih.govrsc.org

Nucleophilic Substitution Reactions of Iodine Functionalities

Precision Functionalization for Advanced Polymeric Architectures

The pendant iodomethyl groups on each repeating unit of the poly(this compound) backbone serve as accessible handles for a variety of chemical transformations. This allows for the development of sophisticated polymer structures that are not readily achievable through direct polymerization of functionalized monomers.

Telechelic polymers, which are macromolecules possessing reactive functional groups at their chain ends, are crucial building blocks for creating more complex structures like block copolymers and polymer networks. rsc.orgrsc.org The synthesis of telechelic poly(this compound) can be achieved through controlled CROP by employing functional initiators or by quenching the living polymerization with specific terminating agents.

Functional Initiators: The polymerization can be initiated with a molecule that already contains a desired functional group. For instance, using an alcohol (ROH) in conjunction with a Lewis acid catalyst leads to a polymer chain with an alkoxy group at one end (the α-terminus).

End-Capping: In a living cationic polymerization, the active oxonium ion at the propagating chain end can be deliberately terminated with a functional nucleophile. This "end-capping" process precisely installs a functional group at the ω-terminus of the polymer chain.

These strategies enable the synthesis of polymers with one or more specific end-groups, which can then be used in subsequent reactions like chain extension or coupling to other molecules.

Table 1: Examples of Functional End-Groups for Telechelic Poly(this compound)

| Method | Reagent Example | Resulting End-Group | Potential Application |

|---|---|---|---|

| Functional Initiator | 1,4-Butanediol | Hydroxyl (α,ω-dihydroxy) | Chain extension with diisocyanates |

| Functional Initiator | Allyl alcohol | Alkene (α-alkenyl) | Thiol-ene click chemistry |

| End-Capping Agent | Sodium azide | Azide (ω-azido) | Click chemistry, reduction to amine |

| End-Capping Agent | Sodium malonate | Malonate ester (ω-malonyl) | Michael addition reactions |

The high density of reactive sites along the polymer backbone makes poly(this compound) an excellent substrate for creating graft copolymers and for modifying surfaces.

Grafting Copolymers: Two primary methods are employed: "grafting-to" and "grafting-from".

"Grafting-to" involves attaching pre-synthesized polymer chains with nucleophilic end-groups (e.g., carboxylate or thiolate) to the polyoxetane backbone via nucleophilic substitution of the iodide.

"Grafting-from" requires first modifying the iodomethyl side chains to create polymerization initiation sites. For example, reaction with an appropriate carboxylate salt can install an atom transfer radical polymerization (ATRP) initiator, from which a different polymer can be grown directly off the backbone.

Surface Modification: When applied as a coating, poly(this compound) can transform an inert surface into a highly reactive one. The pendant iodomethyl groups can then be used to covalently anchor a wide range of molecules, including biomolecules, dyes, or other polymers, thereby altering the surface's properties such as wettability, adhesion, and biocompatibility. nih.gov This is particularly useful for applications where controlling surface interactions is critical.

The reaction of the pendant iodomethyl groups with multifunctional nucleophiles provides a straightforward and efficient method for creating chemically cross-linked polymer networks. researchgate.net By reacting the polymer with a molecule containing two or more nucleophilic sites (e.g., a diamine, dithiol, or dicarboxylate), covalent bonds are formed between different polymer chains, resulting in a three-dimensional network.

The density of these cross-links, which dictates the material's mechanical properties (such as stiffness and solvent swellability), can be precisely controlled by adjusting the stoichiometry of the cross-linking agent. This process converts the thermoplastic poly(this compound) into a thermoset material with enhanced thermal stability and mechanical integrity. The formation of such networks is critical for applications in coatings, adhesives, and elastomers. nih.gov

Table 2: Cross-linking of Poly(this compound) with Difunctional Nucleophiles

| Cross-linking Agent | Chemical Structure | Resulting Linkage | Network Properties |

|---|---|---|---|

| Ethylenediamine | H₂N-CH₂-CH₂-NH₂ | Secondary Amine | High thermal stability, rigid |

| 1,4-Butanedithiol | HS-CH₂-CH₂-CH₂-CH₂-SH | Thioether | Flexible, high refractive index |

| Adipic acid (as salt) | ⁻OOC-(CH₂)₄-COO⁻ | Ester | Potentially hydrolyzable, flexible |

| Hydroquinone (as salt) | ⁻O-C₆H₄-O⁻ | Ether | Rigid, thermally stable |

Mechanistic Insights into Post-Polymerization Transformations

The vast majority of post-polymerization modifications performed on poly(this compound) proceed via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism. Understanding this mechanism is key to controlling the outcome of the functionalization reactions. nih.gov

In the Sₙ2 reaction, a nucleophile attacks the electrophilic carbon atom of the iodomethyl group, while simultaneously displacing the iodide leaving group in a single, concerted step. Several factors influence the efficiency and rate of this transformation:

Leaving Group: The iodide ion is an excellent leaving group due to its large size and the stability of the resulting I⁻ anion, making the substitution reaction highly favorable and often faster than with chloro- or bromo-analogs.

Nucleophile: The reaction rate is directly proportional to the concentration and nucleophilicity of the attacking species. Stronger nucleophiles (e.g., thiolates, azides) react more rapidly than weaker ones (e.g., carboxylates).

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or cyclohexanone are ideal for these reactions. researchgate.net They effectively solvate the cations of the nucleophilic salt while leaving the nucleophile itself relatively unsolvated and highly reactive.

Steric Hindrance: The carbon atom being attacked is a primary carbon (—CH₂—I), which is sterically unhindered, further facilitating the Sₙ2 pathway. Competing side reactions, such as elimination, are negligible due to the absence of a hydrogen atom on the adjacent quaternary carbon of the polymer backbone.

By carefully selecting the nucleophile, solvent, and reaction conditions (temperature, time), a high degree of functionalization can be achieved cleanly and efficiently, underscoring the utility of poly(this compound) as a robust scaffold for advanced materials synthesis.

Advanced Material Science Applications of Poly 3,3 Bis Iodomethyl Oxetane and Its Derivatives

Engineering Polyether Structures for Enhanced Performance

The versatility of the polyoxetane backbone, combined with the ability to introduce various functional groups, allows for the precise engineering of polyether structures. This adaptability is key to developing materials with enhanced mechanical, thermal, and chemical properties, suitable for a range of demanding applications.

Development of High-Performance Binders for Composites

The mechanical properties of these binders are paramount. For instance, the crystalline nature of poly(BAMO) contributes to a high elastic modulus. researchgate.net Copolymers of energetic oxetanes with other systems, such as hydroxyl-terminated polybutadiene (B167195) (HTPB), have been synthesized to create triblock copolymers (e.g., BAMO–HTPB–BAMO). mdpi.com This approach aims to enhance the mechanical properties, such as flexibility, of the resulting material. mdpi.com

Research into copolymers of 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO) and 3-azidomethyl-3-methyloxetane (AMMO) has shown that the ratio of the comonomers significantly influences the properties of the resulting binder. For example, a BAMO-AMMO copolymer with an 80:20 ratio has been identified as having favorable properties for use in rocket fuel and explosives due to its suitable viscosity and elasticity at lower shear rates. researchgate.net

Table 1: Properties of Selected Polyoxetane-Based Binders and Copolymers

| Polymer/Copolymer | Key Feature/Property | Potential Application |

| Poly(3,3-bis(azidomethyl)oxetane) (Poly(BAMO)) | High elastic modulus due to symmetrical structure. researchgate.net | High-energy material for rocket fuel and explosives. researchgate.net |

| BAMO-AMMO Copolymer (80:20) | Favorable viscosity and elasticity. researchgate.net | High-energy material for rocket fuel and explosives. researchgate.net |

| BAMO–HTPB–BAMO Triblock Copolymer | Improved mechanical properties. mdpi.com | Advanced composite binders. mdpi.com |

| Poly(AMMO/BAMO) Random Block Copolymer | Thermoplastic elastomer. nih.gov | Binder for explosive and propellant formulations. |

This table provides a summary of key properties and potential applications of selected polyoxetane-based binders as discussed in the text.

Formulation of Functional Coatings and Adhesives

The reactive nature of the pendant groups in poly(3,3-bis(iodomethyl)oxetane) and its derivatives makes them excellent candidates for the formulation of functional coatings and adhesives. The ability to form strong bonds with various substrates is a key characteristic of these materials. mdpi.com Patents have disclosed the use of this compound in curable formulations for applications such as inks, coatings, and adhesives. epo.orggoogleapis.com

Hyperbranched polyoxetanes, synthesized via ring-opening polymerization of oxetane (B1205548) monomers bearing hydroxymethyl groups, have been investigated as hot-melt adhesives. radtech.org Studies on poly-(3-ethyl-3-hydroxymethyl)oxetanes have shown good adhesion to polar substrates, with work of adhesion values in the range of 101–105 mJ/m² and bond-line tensile shear strengths between 0.39–1.32 MPa. radtech.org These findings underscore the potential of polyoxetane-based systems in adhesive applications, although further modifications may be needed to reduce brittleness. radtech.org

The development of photo-curable systems based on oxetane chemistry has also expanded their application in coatings. researchgate.net Photo-initiated cationic polymerization of polyfunctional oxetanes can create high-performance cured materials with excellent physical properties. researchgate.net

Integration into Specialty Polymer Systems, e.g., Fluoropolymers

The integration of polyoxetane structures into specialty polymer systems, such as fluoropolymers, offers a pathway to novel materials with a unique combination of properties. Fluoropolymers are known for their low surface energy, chemical inertness, and thermal stability. acs.org Semifluorinated copolymers that combine a hydrocarbon backbone with fluorinated side chains have been a focus of research to minimize the use of per- and polyfluoroalkyl substances (PFAS) while retaining desirable surface properties. researchgate.net

Research has explored the copolymerization of fluorinated oxetane monomers with non-fluorinated monomers like tetrahydrofuran (B95107) to create polyether prepolymers with improved hydrocarbon compatibility. acs.org These hydroxy-terminated prepolymers can be further reacted to form materials like polyurethane elastomers and coatings that exhibit properties such as hydrophobicity, low coefficient of friction, and high adhesion.

The synthesis of fluorinated thermoplastic elastomers has been a significant area of research. acs.org By combining the properties of fluoropolymers with the elastomeric nature of other polymer blocks, it is possible to create materials with a broad range of applications.

Biomedical Research Applications

The biocompatibility and functionalizable nature of polyoxetanes have opened up avenues for their use in the biomedical field. nih.gov The ability to tailor the polymer structure and introduce specific bioactive molecules makes them attractive for applications such as tissue engineering and drug delivery.

Polymeric Scaffolds for Tissue Engineering

In tissue engineering, scaffolds provide a temporary, three-dimensional framework that supports cell attachment, proliferation, and differentiation, ultimately leading to the regeneration of new tissue. dokumen.pub The ideal scaffold should be biocompatible, possess a porous and interconnected structure, and have mechanical properties that match the target tissue. acs.org

Hyperbranched polymers, including those derived from oxetanes, are considered suitable as biological scaffolds due to their ability to form densely packed, porous three-dimensional networks. acs.org The defined three-dimensional "scaffolding" properties of oxetanes have been noted in the literature. acs.org While direct studies on scaffolds made from poly(this compound) are not prevalent, the broader class of biocompatible polyethers suggests their potential. For instance, cationic copolymerization of 3,3-bis(hydroxymethyl)oxetane with glycidol (B123203) yields biocompatible hyperbranched polyether polyols. diva-portal.org These materials can be further functionalized to create scaffolds for specific tissue engineering applications.

The ability to create integrated bi-layered scaffolds with different pore sizes and surface modifications for osteochondral tissue engineering highlights the advanced design possibilities with polymeric materials. dokumen.pub Similar design principles could potentially be applied to polyoxetane-based scaffolds.

Table 2: Key Considerations for Polymeric Scaffolds in Tissue Engineering

| Property | Description | Relevance of Polyoxetanes |

| Biocompatibility | The material should not elicit an adverse immune response. acs.org | Polyethers are generally known for their biocompatibility. diva-portal.org |

| Porosity | An interconnected porous network is essential for nutrient and waste transport and cell infiltration. acs.org | Hyperbranched polyoxetanes can form porous 3D networks. acs.org |

| Mechanical Properties | The scaffold should provide mechanical support similar to the native tissue. | The mechanical properties of polyoxetanes can be tuned through copolymerization and crosslinking. mdpi.com |

| Biodegradability | The scaffold should degrade over time as new tissue is formed. | The ether backbone of polyoxetanes can be designed for biodegradability. |

| Functionalization | The ability to attach bioactive molecules to promote cell growth and differentiation. dokumen.pub | The pendant groups of polyoxetanes are readily available for functionalization. |

This table outlines the essential properties of tissue engineering scaffolds and the potential of polyoxetanes to meet these requirements.

Components for Advanced Drug Delivery Systems

Polymeric nanoparticles and micelles have emerged as promising platforms for advanced drug delivery systems, offering advantages such as improved drug solubility, controlled release, and targeted delivery. nih.gov Hyperbranched polyoxetanes have been specifically investigated for their potential in drug delivery systems. mdpi.com

The self-assembly of complex polymeric architectures into unimolecular micelles is a key area of research. For example, multi-arm polymers with a hyperbranched poly(3-ethyl-3-(hydroxymethyl)oxetane) (HBPO) core have been synthesized. These structures can form stable unimolecular micelles in aqueous solutions, which are capable of encapsulating drug molecules. A significant advantage of unimolecular micelles is their stability against dilution, a common challenge with traditional supramolecular micelles.

The uptake of hyperbranched polyether copolymers into living cells has been demonstrated, highlighting their potential for intracellular drug delivery. diva-portal.org The ability to functionalize the numerous end groups of hyperbranched polymers allows for the attachment of targeting ligands or other functional moieties to enhance the efficacy of the drug delivery system. acs.org

Development of Biocompatible Materials for Medical Devices

The development of biocompatible materials is a critical area of research in medical device manufacturing. While poly(this compound) itself is a reactive polymer, its derivatives, particularly those with hydroxyl functionalities, have shown significant promise in creating materials suitable for biomedical applications. The general class of oxetane-based polymers is noted for its potential in medical devices, drug delivery systems, and tissue engineering scaffolds due to the possibility of functionalization to enhance biocompatibility. ontosight.ai

Research has focused on the synthesis of hyperbranched polyether polyols through the copolymerization of oxetane derivatives. For instance, copolymers of 3,3-bis(hydroxymethyl)oxetane (BHMO), a derivative of the iodinated compound, with glycidol have been synthesized and demonstrated excellent biocompatibility. researchgate.netacs.orgnih.gov These copolymers are water-soluble and have been evaluated for their cytotoxicity using MTT assays on various cell lines, including human embryonic kidney (HEK) cells and fibroblast cells, confirming their non-toxic nature at relevant concentrations. researchgate.netnih.gov

The biocompatibility of these polyether copolymers is a significant finding, as some polyoxetanes can exhibit cytotoxicity. acs.org The unique hyperbranched structure and the high density of primary hydroxyl groups in these copolymers are believed to contribute to their favorable biological properties. acs.orgnih.gov These materials also exhibit anti-adhesive properties, which can be beneficial in preventing the undesirable adhesion of cells to medical device surfaces. nih.gov While direct studies on the biocompatibility of poly(this compound) are limited, the successful creation of biocompatible materials from its hydroxylated analogue paves the way for future research into modifying the iodinated polymer for medical applications. The reactive iodomethyl groups could serve as anchor points for attaching biocompatible moieties.

Table 1: Biocompatibility of BHMO-co-glycidol Copolymers

| Cell Line | Assay | Result | Reference |

|---|---|---|---|

| HEK-293 (Human Embryonic Kidney) | MTT | Excellent biocompatibility up to 100 µg/mL | researchgate.netacs.org |

| 3T3 (Fibroblast) | MTT | Excellent biocompatibility | nih.gov |

| L929 (Fibroblast) | MTT | Excellent biocompatibility | nih.gov |

Role in Other Specialty Chemical and Material Formulations

The versatility of this compound and its polymer extends beyond biomedical applications into various other fields of specialty chemicals and materials.

Precursors in Complex Organic Synthesis

This compound is a highly valuable precursor in complex organic synthesis. ontosight.ai Its utility stems from the presence of two iodomethyl groups attached to the same carbon atom of the strained oxetane ring. ontosight.ai The iodine atoms are excellent leaving groups, making the compound highly susceptible to nucleophilic substitution reactions. ontosight.ai This high reactivity allows for the facile introduction of the oxetane moiety into a wide range of molecules, leading to the synthesis of complex chemical structures. ontosight.ai

The brominated analogue, 3,3-bis(bromomethyl)oxetane (B1265868) (BBMO), is also a well-established building block in organic synthesis. cymitquimica.com Both the iodinated and brominated compounds serve as versatile intermediates for creating more complex molecules, including other heterocyclic systems. ontosight.ai The reactivity of the halomethyl groups is a key feature that synthetic chemists exploit to construct intricate molecular architectures. ontosight.ai The strained oxetane ring can also participate in ring-opening reactions, further expanding its synthetic utility.

Potential in Electroactive and Optoelectronic Materials

Derivatives of this compound have demonstrated significant potential in the development of electroactive and optoelectronic materials, particularly for applications in organic light-emitting diodes (OLEDs). Researchers have synthesized di(arylcarbazole) substituted oxetanes using a key intermediate derived from this compound, namely 3,3-di[3-iodocarbazol-9-yl]methyloxetane. mdpi.comktu.edu These materials have been shown to be highly effective hole transporting materials (HTMs) in OLED devices. mdpi.comktu.edu

The incorporation of the oxetane ring into the molecular structure of these materials imparts high thermal stability, with thermal degradation temperatures ranging from 371–391 °C, and high glass transition temperatures (107–142 °C). mdpi.comktu.edu These properties are crucial for the fabrication of stable and durable amorphous layers in optoelectronic devices. mdpi.com OLEDs fabricated with these oxetane-based HTMs have exhibited impressive performance characteristics, including low turn-on voltages, high luminous efficiency, and high brightness. mdpi.comktu.edu

Furthermore, the general class of oxetane-functionalized conjugated polymers is being explored to enhance the properties of conducting polymers like poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS). researchgate.netnih.gov The addition of oxetane derivatives can improve the conductivity and water resistance of these polymers, which are widely used in organic electronics. researchgate.netnih.gov

Table 2: Performance of OLEDs with Oxetane-Based Hole Transporting Materials

| Hole Transporting Material Derivative | Turn-on Voltage (V) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | Max. Brightness (cd/m²) | Reference |

|---|---|---|---|---|---|

| 3,3-di[3-phenylcarbazol-9-yl]methyloxetane | 3.7 | 4.2 | 2.6 | >11670 | mdpi.com |

| 3,3-di[3-(1-naphthyl)carbazol-9-yl]methyloxetane | 3.4 | 3.8 | 2.6 | >13193 | mdpi.com |

Computational and Theoretical Investigations of 3,3 Bis Iodomethyl Oxetane Systems

Quantum Chemical Studies on Monomer Reactivity and Structure

Quantum chemical calculations offer profound insights into the intrinsic properties of a molecule, governing its stability and reactivity. For 3,3-bis(iodomethyl)oxetane, these studies are crucial for understanding the interplay between the strained oxetane (B1205548) ring and the reactive iodomethyl substituents.

Electronic Structure and Bonding Analysis

The electronic structure of this compound is characterized by a polarized four-membered ether ring and two carbon-iodine (C-I) bonds. The oxetane ring features C-O-C and C-C-C bond angles significantly deviating from the ideal tetrahedral angle, leading to substantial ring strain. mdpi.com The oxygen atom, being highly electronegative, polarizes the C-O bonds, rendering the adjacent carbon atoms electrophilic.

The C-I bonds in the iodomethyl groups are the longest and weakest among the halomethyl analogs (C-F, C-Cl, C-Br). utexas.edulibretexts.org The large size and lower electronegativity of iodine compared to other halogens result in a less polar but more polarizable C-I bond. This high polarizability and the weakness of the C-I bond make the iodine an excellent leaving group, a critical factor in the monomer's reactivity, particularly in polymerization reactions.

Table 1: Comparison of Carbon-Halogen Bond Properties

| Bond | Bond Dissociation Energy (kcal/mol) | Bond Length (Å) |

| C-F | ~108 | ~1.35 |

| C-Cl | ~85 | ~1.77 |

| C-Br | ~70 | ~1.94 |

| C-I | ~57 | ~2.14 |

Note: Values are approximate for methyl halides and serve as a general comparison. utexas.edu

Ring Strain Energy Calculations

The ring strain of the oxetane ring is a dominant factor in its chemistry, providing the thermodynamic driving force for ring-opening polymerization. The strain energy of an unsubstituted oxetane is approximately 106-107 kJ/mol (about 25-26 kcal/mol). mdpi.comutexas.edu The introduction of substituents at the 3-position can influence this strain. While 3,3-disubstitution can sterically hinder the approach of nucleophiles to the C-O σ* antibonding orbital, potentially increasing the kinetic stability of the ring, it does not necessarily eliminate the inherent strain. nih.gov Computational studies on various substituted oxetanes suggest that the fundamental strain of the four-membered ring remains a key characteristic.

For this compound, the bulky iodomethyl groups are expected to increase steric hindrance around the ring. However, the fundamental ring strain, a consequence of bond angle compression, remains the primary thermodynamic driver for polymerization.

Table 2: Approximate Ring Strain Energies of Cyclic Ethers

| Cyclic Ether | Ring Size | Strain Energy (kcal/mol) |

| Oxirane | 3 | ~27 |

| Oxetane | 4 | ~26 |

| Tetrahydrofuran (B95107) | 5 | ~2 |

Source: Adapted from various computational and experimental studies. mdpi.comutexas.edu

Transition State Analysis for Ring-Opening Processes

Cationic ring-opening polymerization is a primary method for synthesizing polyethers from oxetane monomers. This process is initiated by an acid, which protonates the oxygen atom of the oxetane ring, making it highly susceptible to nucleophilic attack. rsc.orgrsc.org

Theoretical studies using Density Functional Theory (DFT) on the polymerization of oxetane show that the reaction proceeds via the attack of the oxygen atom of a neutral oxetane molecule on an α-carbon of the protonated oxetane (oxonium ion). rsc.orgrsc.org This results in the opening of the strained ring and the propagation of the polymer chain.

Molecular Dynamics Simulations of Polymerization and Polymer Dynamics

While specific molecular dynamics (MD) simulations for the polymerization of this compound are not found in the literature, studies on analogous systems like poly(3,3-bis(azidomethyl)oxetane) (poly(BAMO)) and other polyethers provide a robust framework for predicting its behavior. researchgate.net

Simulating Chain Growth and Conformation

MD simulations can model the step-by-step process of polymer chain growth during ring-opening polymerization. These simulations track the positions and velocities of atoms over time, allowing for the observation of how the polymer chain elongates and folds.

For a polymer derived from this compound, the bulky and heavy iodomethyl side chains would significantly influence the polymer's conformation. It is anticipated that these large side groups would lead to a stiffer polymer chain with a higher glass transition temperature (Tg) compared to polyethers with smaller side groups. The steric hindrance from the iodomethyl groups would likely result in a more extended chain conformation in the amorphous state.

Polymer-Solvent Interactions and Solution Behavior

The interaction of a polymer with a solvent determines its solubility and solution properties. MD simulations are a powerful tool for investigating these interactions at a molecular level. eg.orgresearchgate.net By simulating a polymer chain in a box of solvent molecules, one can calculate thermodynamic properties such as the free energy of mixing and observe the formation of solvation shells around the polymer.

Poly(this compound) is expected to be a relatively nonpolar polymer due to the large, polarizable iodine atoms and the hydrocarbon backbone. Its solubility would be favored in nonpolar or weakly polar organic solvents. MD simulations could predict its solubility in various solvents by calculating the interaction energies between the polymer and solvent molecules. The simulations would likely show that nonpolar solvents can effectively solvate the bulky iodomethyl side chains, leading to good solubility, while polar solvents like water would be poor solvents, causing the polymer to aggregate. osf.io

Lack of Research Data Precludes In-Depth Analysis of this compound

A comprehensive review of scientific literature reveals a significant gap in the computational and theoretical investigation of this compound (BIMO) and its polymer, poly(this compound). Despite the existence of the BIMO compound, which has been synthesized and is documented in chemical databases, there is a notable absence of published research focusing on the specific areas of cross-linking network formation, its dynamics, or predictive modeling for the structure-property relationships of its polymer.

While the compound this compound is known researchgate.netuni.lu, extensive searches for computational studies analogous to those performed on similar oxetane derivatives have yielded no specific results for the iodo-substituted version. The existing body of research in this area is heavily concentrated on other halogenated or functionalized oxetanes, particularly poly(3,3-bis(azidomethyl)oxetane) (poly(BAMO)) and poly(3,3-bis(chloromethyl)oxetane) (poly(BCMO)).

For these related polymers, computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are frequently employed to provide detailed, atomistic-level insights into their material properties. Studies on poly(BAMO), for instance, have successfully modeled curing and cross-linking processes, establishing relationships between the cross-link density and macroscopic properties like glass transition temperature and tensile strength. nih.govresearchgate.netmdpi.com These investigations are crucial for the development of materials with tailored characteristics, particularly in fields like energetic materials where such polymers find application. nih.govat.ua

However, the direct application of these findings to poly(BIMO) would be purely speculative. The significant differences in atomic size, bond strength, and reactivity between an iodine and a chlorine or azide (B81097) substituent would profoundly impact the polymer's behavior during cross-linking and its final properties. Without dedicated experimental or computational studies on poly(BIMO), a scientifically accurate and informative article on the requested topics of "Cross-linking Network Formation and Dynamics" and "Predictive Modeling for Structure-Property Relationships" cannot be generated.

The scientific community has established robust methodologies for the computational investigation of polymer networks. nih.govmdpi.com These approaches could certainly be applied to poly(BIMO) in future research to elucidate its properties. Such a study would need to generate fundamental data, likely starting with quantum mechanical calculations to parameterize force fields for molecular dynamics simulations, which could then be used to model the polymer's bulk behavior.

Until such research is conducted and published, any discussion on the computational and theoretical aspects of poly(this compound) network formation and property prediction would not meet the standards of scientific accuracy.

Future Perspectives and Emerging Research Avenues

Development of Novel, Efficient, and Sustainable Synthetic Pathways for 3,3-Bis(iodomethyl)oxetane

The advancement of polymer science utilizing this compound is fundamentally linked to the availability of efficient and sustainable methods for its synthesis. While classical synthetic routes often involve multi-step processes with harsh reagents, future research is expected to focus on greener and more atom-economical pathways.

One promising area is the refinement of Williamson etherification-based cyclization, a common strategy for forming the oxetane (B1205548) ring. beilstein-journals.org Research may focus on developing catalytic systems that can operate under milder conditions and with higher yields. beilstein-journals.org Additionally, exploring alternative starting materials derived from renewable resources could significantly enhance the sustainability of the synthesis.

Another avenue involves the application of modern synthetic technologies. Microwave-assisted organic synthesis, for instance, has been shown to dramatically reduce reaction times and improve yields in various polymerization reactions, and its application to the synthesis of oxetane monomers could offer similar benefits. aliyuncs.com Flow chemistry presents another opportunity for a more controlled, scalable, and safer production process, minimizing the handling of potentially hazardous intermediates.

Future synthetic strategies will likely target a reduction in the number of synthetic steps, the use of less toxic solvents, and the minimization of waste generation, aligning with the principles of green chemistry. The development of a robust and scalable synthesis will be a critical enabler for the broader investigation and application of this compound-based polymers.

Advancements in Controlled Polymerization Techniques for Precision Polymer Synthesis

The polymerization of oxetane derivatives typically proceeds via cationic ring-opening polymerization (CROP). wikipedia.orgrsc.org A significant challenge and a key area for future research is the development of controlled polymerization techniques to afford polymers with well-defined architectures, molecular weights, and low dispersity.

Living cationic polymerization of oxetanes, while challenging, offers the potential for precise control over the polymer chain growth. Future research will likely focus on the design of novel initiating systems that can provide a "living" character to the polymerization of this compound. This would enable the synthesis of block copolymers, star polymers, and other complex architectures, which are difficult to achieve with conventional CROP.

Photopolymerization is another area with significant potential for advancement. Photo-initiated cationic polymerization allows for spatial and temporal control over the polymerization process, which is highly desirable for applications such as coatings and 3D printing. radtech.org Research into more efficient photo-acid generators and a deeper understanding of the photopolymerization kinetics of highly functionalized oxetanes like this compound will be crucial. radtech.org

The table below summarizes potential polymerization techniques and their advantages for the synthesis of poly(this compound).

| Polymerization Technique | Potential Advantages | Research Focus |